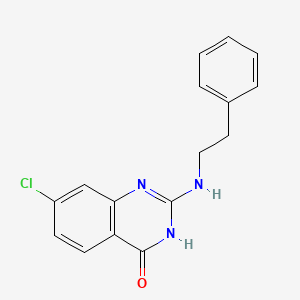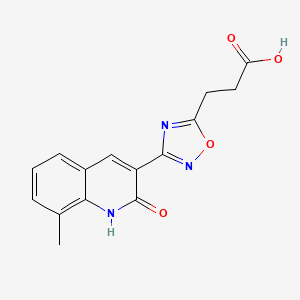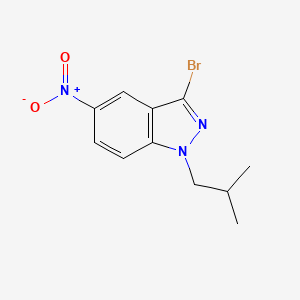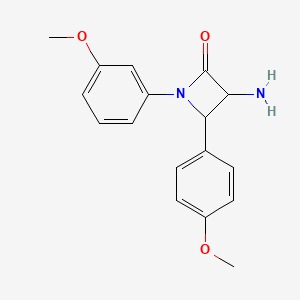
2,4-Dibromo-6-methylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-6-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms at the 2 and 4 positions, along with a methyl group at the 6 position, imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-6-methylquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes the bromination of 6-methylquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of eco-friendly catalysts, are being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dibromo-6-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinolines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-6-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand the mechanism of action of quinoline derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-6-methylquinoline involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring system play a crucial role in its biological activity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
- 4,6-Dibromo-2-methylquinoline
- 2,4-Dibromoquinoline
- 6-Methylquinoline
Comparison: Compared to other similar compounds, 2,4-Dibromo-6-methylquinoline is unique due to the specific positioning of the bromine atoms and the methyl group. This unique structure influences its reactivity and biological activity. For example, the presence of the methyl group at the 6 position can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C10H7Br2N |
|---|---|
Molekulargewicht |
300.98 g/mol |
IUPAC-Name |
2,4-dibromo-6-methylquinoline |
InChI |
InChI=1S/C10H7Br2N/c1-6-2-3-9-7(4-6)8(11)5-10(12)13-9/h2-5H,1H3 |
InChI-Schlüssel |
QGVLMLMVKLGGGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N=C(C=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4,4'-Bi-2H-1-benzopyran]-2,2'-dione](/img/structure/B11833842.png)
![7-Bromo-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11833855.png)
![5-(Naphthalen-1-yl)[1,1'-biphenyl]-3-amine](/img/structure/B11833864.png)


![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-(1-hydroxy-2-nitroethyl)-1-isopropyl-5a,5b,8,8,11a-pentamethyl-2-oxo-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-9-yl acetate](/img/structure/B11833873.png)







